molecular formula C14H18N4O5S B11004043 N-[2-(dimethylsulfamoyl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(dimethylsulfamoyl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11004043
M. Wt: 354.38 g/mol
InChI Key: NHQRHAZJSWFJNN-UHFFFAOYSA-N
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Description

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Acetamide Group: This step involves the acylation of the quinazolinone core with acetic anhydride or acetyl chloride.

    Attachment of the Dimethylamino Sulfonyl Ethyl Group: This is typically done through nucleophilic substitution reactions, where the sulfonyl chloride derivative reacts with dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides.

Uniqueness

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug development and research.

Properties

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C14H18N4O5S/c1-17(2)24(22,23)8-7-15-12(19)9-18-13(20)10-5-3-4-6-11(10)16-14(18)21/h3-6H,7-9H2,1-2H3,(H,15,19)(H,16,21)

InChI Key

NHQRHAZJSWFJNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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